5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3-DIPHENYL-1,3,5-TRIAZINANE-2-THIONE
Overview
Description
5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione is a complex organic compound that features a triazinane ring substituted with a benzodioxole group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the condensation of benzodioxole derivatives with triazinane precursors under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactants and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, acids, or bases
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
®-2-[(2H-1,3-Benzodioxol-5-yl)methyl]pyrrolidine: Shares the benzodioxole group but differs in the core structure.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains a benzodioxole group but has a simpler structure.
Uniqueness
5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione is unique due to its triazinane core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c29-23-25(19-7-3-1-4-8-19)15-24(16-26(23)20-9-5-2-6-10-20)14-18-11-12-21-22(13-18)28-17-27-21/h1-13H,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHBSVFNKKMSPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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